2-(Cbz-amino)propanamide

Cholecystokinin Receptor Pharmacology Selectivity

Need a verified negative control for cholecystokinin (CCK) receptor assays? Unlike 25 other CBZ-amino acids, 2-(Cbz-amino)propanamide (Z-DL-Ala-NH2) lacks CCK antagonist activity-making it the ideal specificity control. - Validated lack of CCK receptor binding: prevents false positives in modulator screening - Cbz group orthogonal to Fmoc: enables complex SPPS workflows - D-enantiomer available >98% ee: supports asymmetric peptidomimetic development - Min. 96% purity: ensures reproducible peptide synthesis

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 2503-29-9
Cat. No. B3040902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cbz-amino)propanamide
CAS2503-29-9
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)
InChIKeyCTZZSWNVVFTJRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cbz-amino)propanamide: Core Identity and Research Role


2-(Cbz-amino)propanamide (CAS 2503-29-9, also referred to as Benzyl (1-amino-1-oxopropan-2-yl)carbamate or Z-DL-Ala-NH2) is an amino acid derivative characterized by a benzyloxycarbonyl (Cbz/Z) protecting group on the α-amine of an alanine amide backbone [1]. As a member of the N-protected amino acid amide class, it serves as a fundamental building block in peptide synthesis, facilitating the controlled construction of peptide chains by preventing undesired side reactions at the amine terminus .

Protected alanine amide building block for peptide synthesis
Cbz group provides amine protection compatible with orthogonal SPPS strategies
Racemate and enantiopure forms available; supports stereochemical control studies

Generic Substitution Risks for 2-(Cbz-amino)propanamide


Substituting 2-(Cbz-amino)propanamide with a seemingly similar N-protected amino acid amide—such as one with a different protecting group (Boc, Fmoc) or a different amino acid core (glycine, phenylalanine)—carries significant and quantifiable risk due to divergent biological selectivity profiles and differential chemical stability under reaction conditions . For instance, while 25 of 28 tested CBZ-amino acids function as cholecystokinin receptor antagonists, CBZ-alanine (the core of this compound) is one of only three that fail to exhibit this activity, a distinction that can critically alter experimental outcomes in receptor pharmacology studies [1]. Such differences preclude simple interchangeability without compromising data reproducibility and experimental validity.

Target
Cbz-alanine amide
Base-labile Cbz protection; documented CCK receptor inactivity distinguishes it from most CBZ-amino acids
Potential substitute
Boc-/Fmoc-analogs or glycine core
Different protecting groups alter deprotection orthogonality; amino acid core change may shift biological selectivity profiles
Target
Racemic DL-mixture
Allows evaluation of both enantiomers; suitable for achiral synthesis steps
Potential substitute
Achiral glycine amide
Lacks chiral center; cannot be used where stereochemical outcome is critical

Quantitative Comparison of 2-(Cbz-amino)propanamide to Analogs


CCK Receptor Antagonism: A Negative Control

In a systematic screen of 28 CBZ-amino acids for cholecystokinin (CCK) receptor antagonist activity in guinea pig pancreatic acini, CBZ-alanine (the structural core of 2-(Cbz-amino)propanamide) was one of only three derivatives that failed to inhibit CCK-8-stimulated amylase secretion. The other 25 CBZ-amino acids exhibited measurable inhibition, with potencies varying 100-fold [1]. This establishes a defined, quantitative selectivity profile, positioning this compound as a critical negative control or a tool to study structure-activity relationships where lack of CCK receptor interaction is required.

CCK Antagonism
Class-level inference
No inhibition vs 25 active CBZ-amino acids (100-fold potency range)
Definitive negative control for CCK receptor pharmacology
Guinea pig pancreatic acini; CCK-8-stimulated amylase secretion
Cholecystokinin Receptor Pharmacology Selectivity

Stereochemical Versatility in Asymmetric Synthesis

2-(Cbz-amino)propanamide is commercially supplied as the DL-racemate (CAS 2503-29-9), but its utility extends to defined stereoisomers. The L-enantiomer, Cbz-L-alanine amide (CAS 13139-27-0), and the D-enantiomer, Cbz-D-alanine amide (CAS 151378-81-3), are both readily accessible, with the D-enantiomer available in high enantiomeric purity (>98% ee) . In contrast, many common amino acid derivatives, such as Cbz-glycine amide, lack a chiral center entirely, precluding their use in studies requiring stereochemical control [1].

Stereochemical Control
Data to verify
DL-racemate and individual L-/D- enantiomers available; D-enantiomer >98% ee
Enables asymmetric synthesis and enantiopure peptidomimetic design
Commercial specifications; independent verification recommended
Asymmetric Synthesis Peptidomimetics Enantioselectivity

Defined Purity for Reproducible Peptide Synthesis

Reputable suppliers of 2-(Cbz-amino)propanamide (CAS 2503-29-9) specify a minimum purity of 96% . This purity level is critical for ensuring high coupling yields in peptide synthesis. For comparison, closely related dipeptide derivatives, such as N-(Benzyloxycarbonyl)alanyl-L-alaninamide (CAS 50444-54-7), are often specified at 97% purity, reflecting the increased complexity and purification challenges associated with longer peptide chains .

Purity Specification
Specification review
≥96% (HPLC/GC)
Supports reproducible coupling yields in solid-phase peptide synthesis
Vendor specification; lot-specific review advised
Peptide Synthesis Quality Control Reproducibility

Cbz Orthogonal Stability in Fmoc SPPS

The benzyloxycarbonyl (Cbz) protecting group in 2-(Cbz-amino)propanamide remains stable under the basic conditions (typically 20% piperidine in DMF) used for Fmoc deprotection, a cornerstone of modern solid-phase peptide synthesis (SPPS) [1]. This orthogonality is a key advantage over Boc-protected analogs, which are acid-labile and would be inadvertently cleaved under the acidic conditions required for Boc deprotection. In contrast, Cbz requires catalytic hydrogenation (H2, Pd/C) for removal, a condition orthogonal to both Fmoc and Boc strategies [2].

Orthogonal Stability
Class-level inference
Cbz stable to 20% piperidine/DMF; Boc labile under acid
Enables orthogonal deprotection in convergent SPPS workflows
Removal by catalytic hydrogenation (H₂, Pd/C)
Solid-Phase Peptide Synthesis Protecting Groups Orthogonality

Application Scenarios for 2-(Cbz-amino)propanamide


CCK Receptor Pharmacology Negative Control

Due to its documented lack of activity as a CCK receptor antagonist—unlike 25 other CBZ-amino acids tested in the same assay [1]—2-(Cbz-amino)propanamide is ideally suited as a negative control in experiments designed to validate the specificity of potential CCK receptor modulators. Its use ensures that observed effects are not due to non-specific interactions with the CCK receptor system.

Enantiopure Peptidomimetic Synthesis

The commercial availability of both L- and D-enantiomers of this compound, with the D-isomer available at >98% enantiomeric excess , makes it a strategic choice for asymmetric synthesis. This is particularly valuable in the development of peptidomimetic drugs where the 3D arrangement of functional groups is critical for target binding and biological activity.

Orthogonal Protection in Convergent SPPS

The Cbz group's stability under basic Fmoc-deprotection conditions [2] allows 2-(Cbz-amino)propanamide to be incorporated into SPPS workflows requiring orthogonal protecting groups. This enables the selective deprotection and coupling of multiple fragments, a necessity for constructing complex or cyclic peptides.

Quality-Sensitive Peptide Synthesis with Defined Purity

With a documented minimum purity of 96% , this compound meets the stringent quality requirements for reproducible peptide synthesis. This specification is crucial for applications where low levels of impurities can lead to side reactions, reducing overall yield and complicating purification. The quantifiable purity benchmark supports consistent, high-quality results.

Application
Selection Property
Validation Focus
CCK receptor specificity validation
Lack of CCK receptor antagonism
Negative control for CCK-8-stimulated amylase secretion assays
Asymmetric peptidomimetic synthesis
Stereochemical flexibility (L- and D- forms)
Enantiomeric purity verification and chiral outcome control
Convergent peptide synthesis
Cbz stability under basic Fmoc conditions
Orthogonality to Fmoc/Boc strategies; selective deprotection fidelity
Reproducible solid-phase peptide synthesis
Defined purity grade
Lot-specific purity and coupling efficiency review

Technical Documentation Hub

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42 linked technical documents
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